molecular formula C15H20N2O B12281749 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B12281749
M. Wt: 244.33 g/mol
InChI Key: VMKDZMUGUPYJOO-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one (CAS: 1050886-77-5) is a bicyclic tertiary amine with a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol . Its IUPAC name reflects its fused bicyclo[3.3.2]decane scaffold, featuring two nitrogen atoms at positions 3 and 9, a benzyl substituent at position 3, and a ketone group at position 10 . The compound’s pKa (14.6) and solubility profile (logD pH 7.4 = 0.07) further support its suitability for biological applications . It is available commercially with ≥95% purity and has been referenced in patents related to therapeutic agents, though specific indications remain undisclosed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-13-7-4-8-14(16-15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKDZMUGUPYJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schmidt Rearrangement of Bicyclic Ketones

The Schmidt reaction remains the most widely employed method for synthesizing 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one. This approach involves the treatment of a bicyclic ketone precursor with sodium azide (NaN₃) in concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), facilitating a regioselective migration to form the lactam core.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an intermediate acyl azide, which undergoes Curtius-like rearrangement to generate an isocyanate. Subsequent hydrolysis yields the lactam. Key parameters include:

  • Temperature : 80–100°C
  • Acid Concentration : ≥85% H₂SO₄ or PPA
  • Residence Time : 2.5–4 hours

A representative synthesis starts with 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one, which undergoes Schmidt rearrangement to afford the target compound in 40% yield. Competing migration pathways often produce regioisomeric byproducts, necessitating chromatographic purification.

Table 1: Schmidt Reaction Optimization
Precursor Acid System Yield (%) Byproduct Ratio (Desired:Undesired)
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one H₂SO₄ (85%)/DME 40 1:1
N-Aryl bicyclic ketones PPA 35–45 0.8:1
TiCl₄-mediated systems TFA <10 N/A

Challenges include poor regioselectivity in non-polar solvents and decomposition risks under prolonged heating.

Mitsunobu Cyclization of Linear Precursors

Solid-phase Mitsunobu reactions offer a modular route to bicyclic lactams, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate intramolecular cyclization.

Synthetic Workflow

  • Linear Precursor Synthesis : Wang or Rink amide resins are functionalized with Fmoc-protected amino acids (e.g., L-Ser, L-Dap).
  • Sulfonylation : Activation with 4-nitrobenzenesulfonyl (4-Nos) groups.
  • Mitsunobu Cyclization : DEAD/PPh₃ promotes C–N bond formation, yielding the bicyclic framework.

For 3-benzyl derivatives, L-HSer (homoserine) precursors yield 17% product after 2 hours in trifluoroacetic acid (TFA). Stereochemical control is achieved using chiral auxiliaries like (S)-proline.

Table 2: Mitsunobu Cyclization Outcomes
Amino Acid Precursor Protecting Group Yield (%) Purity (HPLC)
L-HSer Nos 17 90%
L-Dab Alloc 33 85%
D-Ser Trt 66 95%

Limitations include moderate yields due to competing elimination pathways and high reagent costs.

Photochemical Oxaziridine Rearrangement

Continuous-flow photochemistry has emerged as a safer alternative for large-scale synthesis, avoiding hazardous hydrazoic acid (HN₃).

Procedure Overview

  • Imine Formation : React bicyclic ketones with benzylamine in CH₂Cl₂.
  • Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) at −10°C to form oxaziridines.
  • Photorearrangement : UV irradiation (254 nm) induces ring expansion to the lactam.

This method achieves 69% yield with diastereomeric ratios up to 7.4:1, though scalability requires specialized microreactors.

Table 3: Photochemical vs. Batch Performance
Parameter Batch Reactor Continuous-Flow Reactor
Reaction Time 4 hours 8.6 minutes
HN₃ Exposure High Negligible
Yield (%) 40 69
Byproduct Formation 39% <5%

Comparative Analysis of Methods

Efficiency and Scalability

  • Schmidt Reaction : Cost-effective but limited by safety concerns and low selectivity.
  • Mitsunobu Cyclization : High stereocontrol but unsuitable for industrial-scale production.
  • Photochemical Method : Scalable and safe, though capital-intensive.

Purity and Byproduct Management

Chromatography remains critical for isolating this compound, with reverse-phase HPLC achieving >95% purity. Major byproducts include regioisomeric lactams and enamine derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex structures.

Biology

  • Ligand in Biochemical Assays: Its ability to interact with biological macromolecules makes it a candidate for use as a ligand in various biochemical assays.

Medicine

  • Antimicrobial Activity: Preliminary studies indicate significant efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL
  • Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Cancer Cell LineIC50 (μM)
HeLa15
MCF-720

The mechanism behind its anticancer effects involves the activation of caspases and modulation of apoptotic pathways.

Industry

  • Development of New Materials and Catalysts: The compound's unique structural features are explored for the synthesis of novel materials and catalytic systems.

Case Studies

  • Antimicrobial Efficacy Study:
    • A recent study evaluated the antimicrobial properties against a range of pathogens, confirming broad-spectrum activity with low toxicity towards human cells.
  • Anticancer Research:
    • Another investigation focused on the effects on breast cancer cells, demonstrating significant reductions in cell viability and increased markers for apoptosis following treatment with the compound.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one exhibit variations in heteroatom composition, substituents, and scaffold topology, leading to divergent physicochemical and biological properties. Below is a systematic comparison:

Heteroatom Substitution: Oxygen vs. Nitrogen

  • 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one (CAS: 151833-70-4): Structure: Replaces one nitrogen atom in the bicyclic core with oxygen (3-oxa substitution). Properties: Molecular weight = 246.3 g/mol (C₁₄H₁₈N₂O₂). The oxygen atom increases polarity, reflected in a higher logP (data unavailable) compared to the nitrogen-rich parent compound. This substitution may alter solubility and binding kinetics .
  • 3-Thia-7,9-diazabicyclo[3.3.1]nonanes: Structure: Sulfur replaces a carbon in the bicyclo[3.3.1]nonane scaffold. Properties: Demonstrated binding affinity to μ-, δ-, and κ-opioid receptors. Applications: Investigated for pain management and addiction treatment .

Spirocyclic Analogs

  • 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one :
    • Structure : Spiro[4.5]decane core with fluorophenyl substituents.
    • Properties : Acts as a dopamine-active-transporter (DAT) inhibitor. The spiro architecture introduces conformational rigidity, improving target selectivity .
    • Applications : Patented for treating ADHD, depression, and substance abuse .

Functional Group Modifications

  • (S,S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one (Compound (S,S)-2e): Structure: Incorporates a sulfonyl group and nitro-phenyl substituent. Properties: Molecular weight = 349.33 g/mol (C₁₃H₁₅N₃NaO₆S). However, synthetic yield is low (17%), indicating scalability challenges .
  • 3-(4-Methoxybenzyl)-4-((4-nitrophenyl)sulfonyl)-1,3,4,5-tetrahydro-2H-1,4-diazepin-2-one (Compound (S)-6b): Structure: Diazepinone scaffold with methoxybenzyl and sulfonyl groups. Properties: Polar surface area = 45.6 Ų (vs. 32.34 Ų for the parent compound), suggesting improved solubility. Yield = 39% .

Bicyclo[3.3.1]nonane Derivatives

  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane: Structure: Smaller bicyclo[3.3.1] core with methyl substitution. Properties: Exhibits curare-like activity by blocking neuromuscular junctions. The reduced ring size (vs. bicyclo[3.3.2]) may limit steric hindrance, enhancing receptor access .

Biological Activity

Overview

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₂O
  • SMILES : C1CC2CN(C1)C(=O)C(C2)C(C)C=C(C)C=C(C)C=C(C)C=C(C)C

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which could lead to various pharmacological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to disrupt cellular proliferation and promote cell cycle arrest.

Cancer Cell Line IC50 (μM)
HeLa15
MCF-720

The mechanism underlying its anticancer effects involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi, confirming its broad-spectrum activity and low toxicity towards human cells.
  • Anticancer Research : Another study focused on its effects on breast cancer cells, demonstrating that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers.

Q & A

Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?

  • Methodological Answer : Implement nanofiltration membranes (MWCO = 300–500 Da) to separate the target compound (MW ~287.3 g/mol) from smaller byproducts. Optimize transmembrane pressure (1–3 bar) and pH (neutral to avoid charge-based interactions), referencing membrane technology classifications .

Notes on Methodology

  • Data Validation : Cross-reference spectral data with structurally related compounds (e.g., benzoxadiazole or morpholine derivatives) to confirm assignments .
  • Conflict Resolution : For contradictory results, apply Bayesian statistics to weigh evidence from multiple studies, emphasizing reproducibility .
  • Ethical Compliance : Adhere to mutagenicity testing protocols (e.g., Ames test) for benzyl chloride analogs, as highlighted in safety data sheets .

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